2,3-Difluorocinnamic acid

Descripción

The exact mass of the compound 2,3-Difluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Difluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

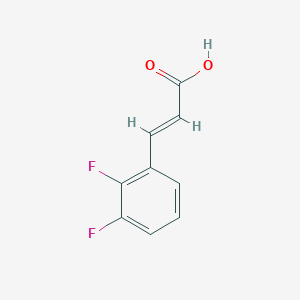

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQHKPLMLCHFSU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-48-4 | |

| Record name | 207981-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2,3-Difluorocinnamic Acid: Properties, Synthesis, and Synthetic Potential

Abstract

2,3-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid poised to be a significant building block in the fields of medicinal chemistry, organic synthesis, and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that can profoundly influence molecular conformation, metabolic stability, and intermolecular interactions. This guide offers a comprehensive technical overview of its chemical and physical properties, details robust synthetic protocols, explores its reactivity, and discusses its potential as a versatile scaffold for the development of novel therapeutics and advanced materials. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of this compound.

Core Physicochemical Properties

The introduction of fluorine atoms onto an aromatic ring significantly alters the molecule's electronic landscape. In 2,3-difluorocinnamic acid, the strong electron-withdrawing nature of the fluorine atoms modulates the acidity of the carboxylic acid, the reactivity of the alkene, and the electron density of the phenyl ring. These properties are critical for its application in synthesis and drug design.[1] The core physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |

| CAS Number | 207981-48-4 | |

| Molecular Formula | C₉H₆F₂O₂ | |

| Molecular Weight | 184.14 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 200-202 °C | |

| pKa (Predicted) | 4.10 ± 0.10 | |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF); sparingly soluble in water. | [2] |

Synthesis and Mechanism

The synthesis of cinnamic acid derivatives is well-established in organic chemistry, with several named reactions providing reliable routes. For 2,3-difluorocinnamic acid, the most direct and industrially relevant methods start from 2,3-difluorobenzaldehyde. The Perkin and Heck reactions are particularly noteworthy.

The Perkin Reaction: A Classic Condensation Approach

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3] It provides a direct route to the α,β-unsaturated carboxylic acid.

Step-by-Step Experimental Protocol: Perkin Reaction

-

Rationale: This protocol utilizes a classic condensation reaction that is robust and requires relatively common laboratory reagents. The high temperature drives the reaction towards completion. Anhydrous conditions are critical as the base catalyst, sodium acetate, can be deactivated by moisture.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzaldehyde (10.0 g, 70.4 mmol), acetic anhydride (14.4 g, 141 mmol), and anhydrous sodium acetate (5.77 g, 70.4 mmol).

-

Reaction Execution: Heat the reaction mixture in an oil bath to 180 °C and maintain this temperature with vigorous stirring for 5 hours.

-

Work-up and Isolation: Allow the mixture to cool to approximately 100 °C and pour it into 200 mL of water. Boil the resulting mixture for 15 minutes to hydrolyze any remaining acetic anhydride. If an oily layer is present (unreacted aldehyde), add a small amount of sodium bisulfite to form the solid addition product.

-

Purification: Filter the hot solution. To the clear filtrate, add activated charcoal and boil for 10 minutes. Filter the hot solution again. Acidify the filtrate with concentrated hydrochloric acid (HCl) until precipitation is complete.

-

Final Product Collection: Cool the mixture in an ice bath. Collect the crude 2,3-difluorocinnamic acid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

| Spectroscopy | Expected Features | Rationale & Comparative Insights |

| ¹H NMR | δ ~12.5 ppm (s, 1H): Carboxylic acid proton.δ 7.5-8.0 ppm (d, 1H): Vinylic proton α to the carbonyl.δ 6.5-7.0 ppm (d, 1H): Vinylic proton β to the carbonyl.δ 7.2-7.8 ppm (m, 3H): Aromatic protons. | The vinylic protons will appear as doublets with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. The aromatic region will show complex multiplets due to both H-H and H-F coupling.[4][5] |

| ¹³C NMR | δ ~167-170 ppm: Carboxylic acid carbonyl carbon.δ ~140-155 ppm (dd): Aromatic carbons C2 and C3 (directly bonded to F).δ ~115-145 ppm: Vinylic and other aromatic carbons. | The carbons directly attached to fluorine will exhibit large coupling constants (¹JC-F ≈ 240-260 Hz) and appear as doublets of doublets due to coupling with two different fluorine atoms. The carbonyl carbon is significantly deshielded.[6][7][8] |

| FT-IR | ν ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.ν ~1680-1710 cm⁻¹ (strong): C=O stretch.ν ~1620-1640 cm⁻¹: C=C alkene stretch.ν ~1100-1300 cm⁻¹ (strong): C-F stretch. | The broad O-H band is characteristic of hydrogen-bonded carboxylic acids. The C=O and C=C stretches are sharp and strong. The presence of strong absorptions in the C-F region is a key indicator of fluorination.[9][10][11] |

| Mass Spec. | M⁺ at m/z 184.03: Molecular ion peak.Key Fragments: Loss of -OH (m/z 167), loss of -COOH (m/z 139). | Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak. Common fragmentation pathways for cinnamic acids include the loss of the hydroxyl and entire carboxyl groups.[12] |

Reactivity and Synthetic Potential

2,3-Difluorocinnamic acid possesses three key reactive sites: the carboxylic acid, the alkene double bond, and the difluorinated aromatic ring. This trifecta of functionality makes it a highly versatile building block for synthesizing more complex molecules.

-

Carboxylic Acid Group: This group can readily undergo esterification, amidation, or reduction. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack compared to non-fluorinated cinnamic acid.[1][2]

-

Alkene Double Bond: The double bond is susceptible to a range of addition reactions, including catalytic hydrogenation to form the corresponding propanoic acid derivative, as well as halogenation. It can also participate in cycloaddition reactions, such as [2+2] photodimerization.[2][13]

-

Aromatic Ring: While the C-F bond is very strong, the fluorine atoms direct electrophilic aromatic substitution and can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for 2,3-difluorocinnamic acid are not yet widely reported, the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Fluorination can enhance metabolic stability, increase binding affinity by forming hydrogen bonds or dipole interactions, and improve membrane permeability.[14][15] Cinnamic acid derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[16][17]

The true value of 2,3-difluorocinnamic acid lies in its role as a versatile scaffold. For instance, its isomer, trans-3,4-difluorocinnamic acid, is a key precursor for synthesizing potent 5-HT₃ antagonists used in antiemetic therapies and for developing radiosensitizers for cancer treatment.[14][18] It is highly probable that the 2,3-difluoro isomer can be similarly employed to generate libraries of novel compounds for screening against a wide range of biological targets.

Safety and Handling

As with any laboratory chemical, 2,3-difluorocinnamic acid should be handled with appropriate care. Based on data for the compound and its isomers, it should be treated as an irritant.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[15]

References

-

Kubas, A., et al. (2018). Structural Transformations in Crystals Induced by Radiation and Pressure. Part 6. The Reactivity of Difluorocinnamic Acids under Ambient and High Pressures—Comparative Studies. Crystal Growth & Design, 18(3), 1716-1726. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3,5-Difluorocinnamic Acid: Properties and Advantages for Chemical Research. [Link]

-

Gümüş, H., et al. (2015). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 111-120. [Link]

-

Royal Society of Chemistry. (2019). Supplementary Information. [Link]

-

Royal Society of Chemistry. (2012). Supplementary Information. [Link]

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

-

Msolwa, P., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6595. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

-

Sova, M. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6378. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

Michalska, D., et al. (2018). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 23(10), 2659. [Link]

-

Kalinowska, M., et al. (2007). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Journal of Molecular Structure, 834-836, 413-422. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. [Link]

-

mzCloud. (2015). trans 3 4 Difluorocinnamic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. mzCloud – trans 3 4 Difluorocinnamic acid [mzcloud.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ossila.com [ossila.com]

An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: A Versatile Building Block in Modern Drug Discovery

Disclaimer: This technical guide has been developed for trans-3,4-Difluorocinnamic acid (CAS No. 112897-97-9) due to a lack of extensive, publicly available technical literature for 2,3-Difluorocinnamic acid (CAS No. 207981-48-4). The principles, protocols, and applications discussed herein for the 3,4-isomer are representative of fluorinated cinnamic acids and provide a valuable framework for researchers in the field.

Introduction: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds

trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a critical structural motif in medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring of the cinnamic acid backbone profoundly alters the molecule's physicochemical and biological properties. This includes modifications to its metabolic stability, binding affinity for biological targets, and lipophilicity, making it a highly valuable intermediate in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical properties, established synthetic routes, and notable applications in drug development, particularly in the realms of oncology and inflammatory diseases.

Core Physicochemical and Spectroscopic Profile

Accurate characterization of trans-3,4-Difluorocinnamic acid is fundamental for its effective use in synthesis and drug design. The key properties are summarized below.

Table 1: Physicochemical Properties of trans-3,4-Difluorocinnamic Acid

| Property | Value |

| CAS Number | 112897-97-9 |

| Molecular Formula | C₉H₆F₂O₂ |

| Molecular Weight | 184.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 194-198 °C |

| Purity | ≥98% (typically determined by GC or HPLC) |

| IUPAC Name | (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid |

| Synonyms | trans-3-(3,4-Difluorophenyl)acrylic acid |

Table 2: Spectroscopic Data Highlights for trans-3,4-Difluorocinnamic Acid

| Spectroscopy | Key Data Highlights |

| ¹H NMR | Spectrum is consistent with the expected structure, showing characteristic signals for the vinylic and aromatic protons. |

| ¹³C NMR | Spectrum aligns with the molecular structure, with distinct signals for the carboxylic acid, olefinic, and aromatic carbons, often showing characteristic C-F couplings. |

| Mass Spectrometry (GC-MS) | The molecular ion peak (m/z) is typically observed at 184, corresponding to the molecular weight of the compound. Common fragments may include the loss of the carboxylic group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C stretching vibrations for the alkene and aromatic ring. |

Synthesis of trans-3,4-Difluorocinnamic Acid: A Comparative Overview of Key Methodologies

Several robust synthetic methods are available for the preparation of trans-3,4-Difluorocinnamic acid. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. The most prominent and versatile routes are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Heck reaction.

Knoevenagel-Doebner Condensation

This is a highly efficient and widely used method for synthesizing α,β-unsaturated carboxylic acids. It involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Caption: Knoevenagel-Doebner condensation pathway.

Experimental Protocol: Knoevenagel-Doebner Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-difluorobenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine, which acts as both the solvent and a basic catalyst.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure trans-3,4-Difluorocinnamic acid. Dry the purified product under vacuum.[2]

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.

Experimental Protocol: Perkin Reaction

-

Reactant Charging: Combine 3,4-difluorobenzaldehyde (1.0 equivalent), acetic anhydride (3.0 equivalents), and anhydrous potassium acetate (2.0 equivalents) in a round-bottom flask fitted with a reflux condenser.

-

Thermal Reaction: Heat the mixture in an oil bath at 180°C for 5-8 hours.

-

Hydrolysis and Precipitation: After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure product.[3]

Heck Reaction

The Heck reaction offers a modern and versatile approach for the synthesis of substituted alkenes from aryl halides and alkenes, catalyzed by a palladium complex.

Experimental Protocol: Heck Reaction

-

Reaction Assembly: In a sealed tube or Schlenk flask under an inert atmosphere, combine 1-bromo-3,4-difluorobenzene (1.0 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2.0 equivalents) in a suitable solvent such as DMF or acetonitrile.

-

Reaction Conditions: Heat the mixture at 100-120°C for 12-24 hours.

-

Extraction and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure trans-3,4-Difluorocinnamic acid.[3]

Applications in Drug Discovery and Development

The unique electronic properties conferred by the difluoro substitution pattern make trans-3,4-Difluorocinnamic acid a valuable precursor for the synthesis of a variety of biologically active molecules.

Synthesis of 5-HT₃ Receptor Antagonists

Derivatives of trans-3,4-Difluorocinnamic acid have been successfully incorporated into the synthesis of potent 5-HT₃ receptor antagonists. These antagonists are crucial in the management of nausea and vomiting, particularly those induced by chemotherapy. A common synthetic strategy involves the Curtius rearrangement of an acyl azide derived from trans-3,4-Difluorocinnamic acid to form an isocyanate, which then undergoes cyclization to form a substituted isoquinolone scaffold.[4]

Caption: Synthetic workflow for isoquinolone-based 5-HT₃ antagonists.

Development of Radiosensitizers for Cancer Therapy

trans-3,4-Difluorocinnamic acid has also been utilized as a key building block in the synthesis of psammaplin A derivatives, which have shown promise as radiosensitizers for human lung cancer. The incorporation of the difluorocinnamic acid moiety into these molecules can enhance their efficacy in making cancer cells more susceptible to radiation therapy.[4]

Conclusion

trans-3,4-Difluorocinnamic acid stands out as a strategically important and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through several well-established organic reactions, and the presence of the difluorophenyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. For researchers and professionals in drug discovery, a thorough understanding of the synthesis and reactivity of this compound is essential for the development of the next generation of targeted therapeutics.

References

- An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development. (2025). BenchChem.

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.).

- Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals. (2025). BenchChem.

- Preparation method of fluorocinnamic acid. (n.d.).

- Advances in biosynthesis of fluorinated products. (2021). Chinese Chemical Letters.

- 3,5-Difluorocinnamic Acid: A Key Intermedi

- Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Deriv

- Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold for Drug Discovery. (2025). BenchChem.

- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. (2025). BenchChem.

- Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- trans-3,5-difluorocinnamic acid. (2024). ChemicalBook.

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).

- trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9. (n.d.). Ossila.

- An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. (2025). BenchChem.

- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Deriv

- Method for the production of benzoic acid derivatives fluorinated on the nucleus. (n.d.).

- Preparation of substituted 2-fluoroacrylic acid derivatives. (n.d.).

- Alpha-nitro-cinnamic acid derivatives. (n.d.).

- Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. (2022). Molecules.

- Crystallographic and spectroscopic characterization of racemic Mosher's Acid. (2020).

- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2019).

- Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. (2021). Molecules.

Sources

An In-depth Technical Guide to the Molecular Structure of 2,3-Difluorocinnamic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Cinnamic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing drug-like properties.[1][2] The unique electronic characteristics of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] Cinnamic acids and their derivatives, a class of compounds with a broad spectrum of biological activities, serve as versatile scaffolds in drug discovery. When functionalized with fluorine, these molecules present a compelling opportunity for the development of novel therapeutics. This guide provides an in-depth technical exploration of a specific, yet significant, member of this class: 2,3-Difluorocinnamic acid. We will delve into its molecular architecture, provide a robust protocol for its synthesis, and discuss its potential applications in the pharmaceutical sciences, offering a comprehensive resource for researchers engaged in the pursuit of innovative therapeutic agents.

Molecular Structure and Physicochemical Properties of 2,3-Difluorocinnamic Acid

2,3-Difluorocinnamic acid, systematically named (E)-3-(2,3-difluorophenyl)prop-2-enoic acid, possesses a well-defined molecular structure that dictates its chemical behavior and biological interactions. The molecule consists of a difluorinated phenyl ring attached to an acrylic acid moiety. The trans or (E) configuration of the double bond is the thermodynamically more stable isomer.

The key physicochemical properties of 2,3-Difluorocinnamic acid are summarized in the table below. These parameters are critical for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | Reference |

| IUPAC Name | (E)-3-(2,3-difluorophenyl)prop-2-enoic acid | [5] |

| CAS Number | 207981-48-4 | [5] |

| Molecular Formula | C₉H₆F₂O₂ | [5] |

| Molecular Weight | 184.14 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | Expected to be in the range of other difluorocinnamic acid isomers (e.g., 194-196 °C for the 3,4-isomer) | [6] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |

Synthesis of 2,3-Difluorocinnamic Acid via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a highly efficient and widely employed method for the synthesis of α,β-unsaturated carboxylic acids.[7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. This approach is particularly well-suited for the preparation of 2,3-Difluorocinnamic acid from its corresponding aldehyde precursor, 2,3-difluorobenzaldehyde.

Rationale for Experimental Choices

The selection of the Knoevenagel-Doebner condensation is predicated on its typically high yields and stereoselectivity for the (E)-isomer.[8]

-

2,3-Difluorobenzaldehyde: This is the foundational building block that incorporates the desired difluorophenyl moiety. Its synthesis from 1,2-difluorobenzene provides a direct route to the necessary precursor.[9]

-

Malonic Acid: This serves as the active methylene compound, providing the two-carbon unit that will form the acrylic acid backbone.

-

Pyridine: Acts as a basic catalyst to facilitate the deprotonation of malonic acid and as a solvent for the reaction.

-

Piperidine: A small amount of this stronger base is often used as a co-catalyst to accelerate the initial condensation step.

Experimental Workflow

Caption: Knoevenagel-Doebner synthesis of 2,3-Difluorocinnamic acid.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heating: Heat the mixture to reflux (approximately 115°C) for 2-4 hours. The evolution of carbon dioxide should be observed as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

-

Purification: The crude 2,3-Difluorocinnamic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white to off-white crystalline solid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,3-Difluorocinnamic acid. The following spectroscopic techniques are standard for this purpose.

¹H NMR Spectroscopy (Expected Data)

The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~7.6 | Doublet | 1H | Ar-H |

| ~7.4 | Multiplet | 1H | Ar-H |

| ~7.2 | Multiplet | 1H | Ar-H |

| ~7.8 | Doublet | 1H | =CH-Ar |

| ~6.5 | Doublet | 1H | =CH-COOH |

¹³C NMR Spectroscopy (Expected Data)

The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will result in C-F coupling, which can be observed as splitting of the carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~150 (dd) | C-F |

| ~148 (dd) | C-F |

| ~145 | =CH-Ar |

| ~128 | Ar-CH |

| ~125 (d) | Ar-CH |

| ~120 | =CH-COOH |

| ~118 (d) | Ar-CH |

Infrared (IR) Spectroscopy (Expected Data)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1620-1640 | Medium | C=C stretch (alkene) |

| 1450-1600 | Medium | C=C stretch (aromatic) |

| 1000-1400 | Strong | C-F stretch |

Mass Spectrometry (Expected Data)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 184.03 | [M]⁺ (Molecular Ion) |

| 167.03 | [M-OH]⁺ |

| 139.02 | [M-COOH]⁺ |

Applications in Drug Development and Medicinal Chemistry

The incorporation of a 2,3-difluoro substitution pattern on the phenyl ring of cinnamic acid offers several potential advantages in the design of new therapeutic agents.

Modulation of Physicochemical Properties

-

Lipophilicity: The two fluorine atoms can significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

-

Acidity: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid group, potentially influencing its interaction with biological targets and its pharmacokinetic properties.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] By introducing fluorine atoms at the 2 and 3 positions, these sites are blocked from oxidative metabolism, which can lead to a longer half-life and improved in vivo efficacy of drug candidates derived from this scaffold.

Potential Therapeutic Applications

Derivatives of fluorinated cinnamic acids have shown promise in various therapeutic areas. For instance, other isomers of difluorocinnamic acid have been utilized as key intermediates in the synthesis of:

-

Anticancer agents: As precursors to radiosensitizers that enhance the efficacy of radiation therapy.[3]

-

Anti-inflammatory drugs: By serving as building blocks for compounds that may modulate inflammatory pathways.[1]

-

5-HT₃ Antagonists: For the development of antiemetic drugs used in conjunction with chemotherapy.[1]

The unique electronic and steric properties of the 2,3-difluoro substitution pattern may offer novel opportunities for designing selective and potent inhibitors of various enzymes and receptors.

Caption: Rationale for using 2,3-Difluorocinnamic acid in drug development.

Conclusion

2,3-Difluorocinnamic acid represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique molecular structure, conferred by the specific placement of two fluorine atoms on the phenyl ring, offers a compelling combination of enhanced metabolic stability and modulated physicochemical properties. The robust and efficient synthesis via the Knoevenagel-Doebner condensation makes this compound readily accessible for further derivatization and biological evaluation. As the demand for more effective and safer therapeutics continues to grow, the exploration of fluorinated scaffolds like 2,3-Difluorocinnamic acid will undoubtedly play a crucial role in the future of drug development. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the potential of this promising molecule.

References

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

-

PubChem. (n.d.). 3-(3,5-Difluorophenyl)acrylic acid. Retrieved from [Link]

-

Crysdot LLC. (n.d.). (E)-3-(2,3-Difluorophenyl)acrylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

PubMed. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Retrieved from [Link]

-

Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

-

bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. DSpace [open.bu.edu]

- 8. bepls.com [bepls.com]

- 9. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 2,3-Difluorocinnamic Acid

Introduction

2,3-Difluorocinnamic acid is a halogenated derivative of cinnamic acid, a key intermediate in the shikimic acid pathway in plants.[1] The incorporation of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, robust analytical methods for the unambiguous characterization of fluorinated compounds like 2,3-difluorocinnamic acid are paramount for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a multi-faceted spectroscopic analysis of trans-2,3-Difluorocinnamic acid. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Every protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial but essential for complete characterization. The spin-½ nucleus of ¹⁹F is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a powerful tool.[2][3]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the vinylic and aromatic protons. The presence of two electronegative fluorine atoms on the benzene ring significantly influences the chemical shifts and introduces complex splitting patterns through ¹H-¹⁹F coupling.

-

Vinylic Protons (H-α and H-β): These protons appear as doublets due to their coupling to each other (JHα-Hβ), which is typically large for a trans configuration (~16 Hz). Each doublet is further split by couplings to the aromatic protons and the fluorine atoms.

-

Aromatic Protons (H-4, H-5, H-6): These protons reside in a complex region. Their chemical shifts are shifted downfield due to the deshielding effect of the aromatic ring. The electron-withdrawing nature of the fluorine atoms further deshields these protons. Crucially, they will exhibit splitting not only from adjacent protons but also from the fluorine atoms over multiple bonds (JHF).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon skeleton. A key feature in the ¹³C NMR spectrum of 2,3-difluorocinnamic acid is the presence of carbon-fluorine coupling (JCF), which splits the signals of the carbons bonded to or near the fluorine atoms.[4][5]

-

Carbonyl Carbon (C=O): This signal appears far downfield, typically in the 165-170 ppm range for α,β-unsaturated carboxylic acids.

-

Aromatic Carbons (C-1 to C-6): These carbons appear in the aromatic region (~110-160 ppm). The carbons directly bonded to fluorine (C-2 and C-3) will show very large one-bond coupling constants (¹JCF) and appear as doublets or doublet of doublets. Other aromatic carbons will show smaller two-, three-, or four-bond couplings.[6]

-

Vinylic Carbons (C-α and C-β): These carbons are also found in the downfield region, typically between 115-145 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is indispensable for confirming the identity and purity of fluorinated compounds. It offers a wide chemical shift range and provides direct information about the electronic environment of the fluorine atoms.[2]

-

Chemical Shifts: The two fluorine atoms (F-2 and F-3) are in different chemical environments and will thus appear as two distinct signals.

-

Coupling: The primary splitting pattern will be a doublet for each fluorine signal, arising from the three-bond coupling to each other (³JFF). Each of these signals will be further split by smaller couplings to the nearby aromatic and vinylic protons.

Predicted NMR Spectroscopic Data Summary

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Predicted Coupling Constants (Hz) |

| ¹H | -COOH | ~12.0 - 13.0 | br s | - |

| H-β | ~7.6 - 7.8 | dd | JHβ-Hα ≈ 16; JHβ-H(aromatic) ≈ small | |

| H-4, H-5, H-6 | ~7.2 - 7.6 | m | Complex H-H and H-F couplings | |

| H-α | ~6.4 - 6.6 | d | JHα-Hβ ≈ 16 | |

| ¹³C | C=O | ~168 | (t) | Small JCF coupling may be observed |

| C-β | ~142 | (t) | Small JCF coupling may be observed | |

| C-1, C-4, C-5, C-6 | ~115 - 135 | m | Various JCF couplings | |

| C-2, C-3 | ~145 - 155 | dd | ¹JCF ≈ 250; ²JCF, ³JFF | |

| C-α | ~120 | (t) | Small JCF coupling may be observed | |

| ¹⁹F | F-2, F-3 | ~ -110 to -150 | dm | ³JFF, various JHF |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Predicted values are illustrative and can vary with solvent and concentration.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, self-validated NMR data.

-

Sample Preparation: a. Accurately weigh 5-10 mg of 2,3-difluorocinnamic acid. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. c. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

-

Instrument Calibration: a. Lock the spectrometer on the deuterium signal of the solvent. b. Shim the magnetic field to achieve optimal homogeneity. A standard line shape on the lock signal (e.g., for CDCl₃) should be achieved.

-

¹H NMR Acquisition: a. Acquire a standard one-pulse ¹H spectrum. b. Ensure the spectral width covers the expected range (e.g., 0-14 ppm). c. Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation. d. Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse program (e.g., zgpg30). b. Set a wider spectral width (e.g., 0-200 ppm). c. Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C. d. A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative accuracy, especially for quaternary carbons.

-

¹⁹F NMR Acquisition: a. Tune the probe to the ¹⁹F frequency. b. Acquire a standard one-pulse ¹⁹F spectrum, often with proton decoupling to simplify the spectra. c. Set an appropriate spectral width based on the expected chemical shifts for fluoroaromatics (e.g., -100 to -180 ppm).[2]

-

Data Validation: a. Verify that the TMS signal (if used) is at 0.00 ppm for both ¹H and ¹³C spectra. b. Check the solvent residual peak for its correct chemical shift and line shape as an indicator of shimming quality. c. Ensure the signal-to-noise ratio is adequate for the identification of all expected signals and couplings.

Caption: Workflow for acquiring and processing multi-nuclear NMR data.

Chapter 2: Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of 2,3-difluorocinnamic acid is dominated by features from the carboxylic acid, the alkene, the aromatic ring, and the carbon-fluorine bonds.

-

O-H Stretch: The carboxylic acid O-H bond presents as a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹, due to extensive hydrogen bonding.[1]

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected between 1680-1700 cm⁻¹. Conjugation with the C=C double bond lowers this frequency compared to a saturated carboxylic acid.

-

C=C Stretches: Absorptions for the alkene and aromatic C=C bonds will appear in the 1630-1450 cm⁻¹ region.

-

C-F Stretches: The C-F bonds give rise to strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Key IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carbonyl | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Alkene | C=C Stretch | ~1630 | Medium |

| Aromatic | C=C Stretch | ~1580, ~1470 | Medium-Strong |

| Aromatic | C-H Bending (oop) | 900 - 675 | Strong |

| Fluoroaromatic | C-F Stretch | 1100 - 1300 | Strong |

Data compiled from general IR correlation tables and spectra of similar compounds.[1][9][10]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is a critical self-validation step; the background should be a flat line with minimal absorbance.

-

Sample Application: a. Place a small amount of the solid 2,3-difluorocinnamic acid powder directly onto the ATR crystal. b. Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Spectrum Acquisition: a. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The spectral range should be set to 4000-400 cm⁻¹.

-

Data Processing and Validation: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Validate the spectrum by identifying the characteristic broad O-H stretch and the strong C=O stretch, confirming the presence of the carboxylic acid moiety.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis. The molecular weight of 2,3-difluorocinnamic acid (C₉H₆F₂O₂) is 184.14 g/mol .

Expected Fragmentation Pathway

In electron ionization (EI-MS), cinnamic acid derivatives undergo characteristic fragmentation.[11] The molecular ion (M⁺˙) is expected at m/z 184. Key fragmentation steps would likely involve:

-

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a peak at m/z 167.

-

Loss of formic acid (HCOOH) or (H₂O + CO): [M - 46]⁺, leading to a peak at m/z 138.

-

Loss of a carboxyl radical (•COOH): [M - 45]⁺, leading to a peak at m/z 139.

-

Decarboxylation (loss of CO₂): [M - 44]⁺˙, leading to a peak at m/z 140.

The presence of the stable aromatic ring means that fragments containing the difluorophenyl group will be prominent.

Mass Spectrometry Data Summary

| m/z Value | Proposed Fragment Identity | Notes |

| 184 | [C₉H₆F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 167 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 140 | [M - CO₂]⁺˙ | Loss of carbon dioxide |

| 139 | [M - •COOH]⁺ | Loss of carboxyl radical |

| 119 | [C₇H₄F₂]⁺ | Fragment corresponding to difluorophenyl acetylene |

Experimental Protocol: Acquiring an ESI-MS Spectrum

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: a. Calibrate the mass analyzer using a known calibration standard (e.g., sodium trifluoroacetate) to ensure mass accuracy. This is a crucial validation step. b. Set the instrument to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻ at m/z 183) is often highly sensitive.

-

Infusion and Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. b. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). c. For structural confirmation, perform tandem MS (MS/MS) by selecting the [M-H]⁻ or [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragments.

-

Data Validation: a. Verify that the observed mass of the molecular ion is within the instrument's mass accuracy tolerance (typically <5 ppm for high-resolution instruments) of the calculated exact mass (184.0336).

Caption: Plausible EI-MS fragmentation pathway for 2,3-Difluorocinnamic acid.

Chapter 4: Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their true power lies in their combined application. An integrated approach is essential for the unambiguous confirmation of the structure of 2,3-difluorocinnamic acid.

The logical workflow is as follows:

-

Mass Spectrometry confirms the molecular weight (184 g/mol ) and elemental formula.

-

IR Spectroscopy confirms the presence of key functional groups: a carboxylic acid (broad O-H, C=O), an alkene (C=C), an aromatic ring, and C-F bonds.

-

¹³C NMR confirms the carbon count (9 distinct signals) and provides insight into the electronic environment and connectivity through C-F couplings.

-

¹H NMR confirms the proton count and provides detailed connectivity information through H-H and H-F coupling patterns, establishing the trans stereochemistry of the alkene.

-

¹⁹F NMR provides the definitive "fluorine fingerprint," confirming the presence of two distinct fluorine atoms and their ortho relationship on the aromatic ring through their mutual coupling.

This synergistic process leaves no ambiguity about the compound's identity and purity.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic characterization of 2,3-difluorocinnamic acid is a clear example of the synergy between modern analytical techniques. Through the systematic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS, a complete and unambiguous structural profile can be established. The key identifying features include the molecular ion at m/z 184, characteristic carboxylic acid and C-F stretches in the IR spectrum, and the complex but informative coupling patterns in the multi-nuclear NMR spectra. This guide provides the foundational data, protocols, and interpretive logic necessary for researchers to confidently identify and utilize this important fluorinated building block in their scientific endeavors.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. [Link]

-

Semantic Scholar. (n.d.). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

ResearchGate. (2015). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

ResearchGate. (1975). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for a related study. [Link]

-

SciSpace. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]

-

Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Pergamon Press.

-

CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. [Link]

-

PubChem. (n.d.). trans-3,5-Difluorocinnamic acid. [Link]

-

National Institutes of Health. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

-

NIST WebBook. (n.d.). 2,6-Difluorocinnamic acid. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubMed. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. [Link]

-

University of Wisconsin-Madison. (2001). Fluorine NMR. [Link]

-

PubChem. (n.d.). trans-3,4-Difluorocinnamic acid. [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. [Link]

-

Chemical-Suppliers.com. (n.d.). Your Inquiry on 2,3-Difluorocinnamic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

National Institutes of Health. (2022). Ultrafast 19F MAS NMR for Structural Characterization of Organic Solids and Pharmaceutical Formulations. [Link]

-

ResearchGate. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

-

ResearchGate. (2021). 1H-NMR spectral data of compounds 1 & 2. [Link]

-

University of Maryland. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

University of Maryland. (n.d.). FTIR Spectrum Table. [Link]

-

ResearchGate. (2018). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. [Link]

-

SciELO México. (2017). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

-

Dalton Transactions. (2022). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. [Link]

-

International Nuclear Information System. (2017). DFT study of the molecular structure, conformational preference, spectroscopic and vibrational analysis of cinnamic acid and cinnamaldehyde. [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

Sources

- 1. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 2,6-Difluorocinnamic acid [webbook.nist.gov]

- 10. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Difluorocinnamic Acid

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,3-Difluorocinnamic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting NMR data for this specific fluorinated aromatic compound. We will explore the nuanced effects of difluoro-substitution on chemical shifts and the complexities of ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F spin-spin coupling. The guide includes detailed experimental protocols, predicted spectral data, and visual aids to facilitate a deeper understanding of the molecule's structural characterization through NMR spectroscopy.

Introduction: The Structural Significance of 2,3-Difluorocinnamic Acid

Cinnamic acid and its derivatives are a well-established class of compounds with significant applications in pharmaceuticals, fragrances, and as precursors in organic synthesis.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated analogues like 2,3-Difluorocinnamic acid are of considerable interest in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such molecules. However, the presence of fluorine (¹⁹F, a spin ½ nucleus with 100% natural abundance) introduces both challenges and opportunities in spectral interpretation.[2] The large chemical shift range of ¹⁹F and its propensity for strong, long-range coupling to both ¹H and ¹³C nuclei provide a wealth of structural information but also lead to complex spectra.[2][3] This guide aims to deconstruct these complexities, offering a predictive framework and a practical methodology for the complete NMR characterization of 2,3-Difluorocinnamic acid.

Figure 1: Molecular Structure of 2,3-Difluorocinnamic Acid with Atom Numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2,3-Difluorocinnamic acid is defined by signals from the vinylic, aromatic, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing carboxylic group and the inductive and mesomeric effects of the difluoro-substituted phenyl ring. The multiplicity of each signal is complicated by ¹H-¹H (JHH) and ¹H-¹⁹F (JHF) couplings.

Vinylic Protons (Hα and Hβ)

-

Hβ: This proton is attached to the carbon adjacent to the aromatic ring. It is expected to resonate downfield due to conjugation with both the phenyl ring and the carbonyl group. Its signal will be split into a doublet by the trans-coupling to Hα. Further splitting will occur due to coupling with the aromatic fluorine atoms, primarily a four-bond coupling (⁴J) to F2 and a five-bond coupling (⁵J) to F3.

-

Hα: This proton, adjacent to the carbonyl group, will be deshielded and appear downfield, though typically upfield of Hβ. It will appear as a doublet due to the large trans-coupling with Hβ. It may also exhibit smaller, long-range couplings to F2 and F3.

Aromatic Protons (H4, H5, H6)

The aromatic region will present a complex pattern due to the interplay of multiple H-H and H-F couplings.

-

H6: This proton is ortho to the cinnamic side chain and will experience coupling to H5 (³JHH, ortho) and H4 (⁴JHH, meta). Crucially, it will also exhibit a three-bond coupling (³JHF) to the F2 nucleus.

-

H5: This proton will be split by its neighbors H6 and H4 (³JHH, ortho couplings). It will also be coupled to both F2 (⁴JHF) and F3 (³JHF).

-

H4: This proton is coupled to H5 (³JHH, ortho) and H6 (⁴JHH, meta). It will also show coupling to F3 (⁴JHF) and a smaller five-bond coupling to F2 (⁵JHF).

Carboxylic Acid Proton (-COOH)

The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). Its chemical shift and line width are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for 2,3-Difluorocinnamic Acid

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet (br s) | N/A |

| Hβ | 7.7 - 7.9 | Doublet of Multiplets (dm) | ³J(Hβ,Hα) ≈ 16; ⁴J(Hβ,F2) ≈ 2-4; ⁵J(Hβ,F3) ≈ 1-2 |

| Hα | 6.4 - 6.6 | Doublet (d) | ³J(Hα,Hβ) ≈ 16 |

| H6 | 7.4 - 7.6 | Multiplet (m) | ³J(H6,H5) ≈ 7-8; ³J(H6,F2) ≈ 8-10; ⁴J(H6,H4) ≈ 1-2 |

| H5 | 7.2 - 7.4 | Multiplet (m) | ³J(H5,H6) ≈ 7-8; ³J(H5,H4) ≈ 7-8; ³J(H5,F3) ≈ 8-10 |

| H4 | 7.1 - 7.3 | Multiplet (m) | ³J(H4,H5) ≈ 7-8; ⁴J(H4,F3) ≈ 5-7; ⁴J(H4,H6) ≈ 1-2 |

Note: Predicted values are estimates based on typical values for substituted cinnamic acids and fluorinated aromatics. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The key diagnostic feature is the presence of large one-bond ¹³C-¹⁹F couplings (¹JCF) and smaller two-, three-, and four-bond couplings (ⁿJCF), which are invaluable for assigning the carbons of the fluorinated ring.[4]

-

Carbonyl Carbon (C=O): This carbon will appear furthest downfield, typically in the 165-170 ppm range. It may show a small four-bond coupling to F2.

-

Vinylic Carbons (Cα, Cβ): Cβ is expected to be further downfield than Cα due to its proximity to the phenyl ring. Both may exhibit small couplings to the fluorine atoms.

-

Fluorine-Bearing Carbons (C2, C3): These carbons will be dramatically affected by the attached fluorine. They will appear as large doublets due to the one-bond C-F coupling (¹JCF), which is typically in the range of 240-260 Hz.[5] They will also be split by a smaller two-bond F-F coupling. Thus, they should appear as a doublet of doublets.

-

Other Aromatic Carbons (C1, C4, C5, C6): These carbons will also be split by fluorine couplings.

-

C1: The ipso-carbon attached to the vinyl group will show two-bond coupling to F2 and three-bond coupling to F3.

-

C4: Will show two-bond coupling to F3 and three-bond coupling to F2.

-

C5: Will show two-bond coupling to F3 and three-bond coupling to F2.

-

C6: Will show two-bond coupling to F2 and three-bond coupling to F3.

-

Table 2: Predicted ¹³C NMR Spectral Data for 2,3-Difluorocinnamic Acid

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (JCF, Hz) |

|---|---|---|---|

| C=O | 166 - 168 | Singlet or small multiplet | - |

| C3 | 150 - 155 | Doublet of Doublets (dd) | ¹J(C3,F3) ≈ 250; ²J(C3,F2) ≈ 15-20 |

| C2 | 148 - 153 | Doublet of Doublets (dd) | ¹J(C2,F2) ≈ 250; ²J(C2,F3) ≈ 15-20 |

| Cβ | 140 - 145 | Multiplet (m) | ⁿJCF ≈ 2-5 |

| C6 | 128 - 130 | Doublet (d) | ²J(C6,F2) ≈ 10-15 |

| C5 | 125 - 127 | Doublet of Doublets (dd) | ²J(C5,F3) ≈ 10-15; ³J(C5,F2) ≈ 3-5 |

| C1 | 124 - 126 | Multiplet (m) | ⁿJCF ≈ 5-10 |

| C4 | 120 - 122 | Doublet (d) | ²J(C4,F3) ≈ 10-15 |

| Cα | 118 - 120 | Multiplet (m) | ⁿJCF ≈ 2-5 |

Note: ¹³C chemical shifts are highly sensitive to substituent effects. The large ¹JCF values are the most reliable diagnostic feature.

Experimental Methodology

Achieving high-quality, interpretable NMR spectra requires meticulous sample preparation and thoughtful selection of acquisition parameters. The following protocol outlines a self-validating system for reliable data acquisition.

Figure 2: Standardized Workflow for NMR Sample Analysis.

Sample Preparation Protocol

The quality of the sample directly impacts the quality of the resulting spectrum.[6]

-

Weigh the Analyte: For a standard 5 mm NMR tube, use 5-25 mg of 2,3-Difluorocinnamic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[7] Using a higher concentration for ¹³C NMR is necessary due to its lower natural abundance and gyromagnetic ratio.[8]

-

Select a Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good choice for carboxylic acids due to its high polarity. Alternatively, CDCl₃ can be used. The required volume is typically 0.6-0.7 mL.[9][10]

-

Dissolve and Filter: Dissolve the sample completely in the solvent, using a small vial. Gentle vortexing may be required. To ensure magnetic field homogeneity, it is critical to remove any particulate matter.[6] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[6][10]

-

Cap and Label: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters

These parameters are starting points for a 400 MHz spectrometer and should be optimized as needed.

-

Lock and Shim: Place the sample in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

-

Pulse Width Calibration: For quantitative analysis, an accurately calibrated 90° pulse is essential to ensure uniform excitation of all nuclei.[11][12]

-

¹H NMR Acquisition:

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise (S/N).

-

Relaxation Delay (d1): A delay of 1-2 seconds is adequate for qualitative spectra. For accurate integration (quantitative analysis), d1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[11][13]

-

Acquisition Time (aq): An acquisition time of 3-4 seconds provides adequate digital resolution for small molecules.[13][14]

-

-

¹³C NMR Acquisition:

-

Number of Scans (ns): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (d1): A 2-second delay is a common starting point.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

-

Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets (or multiplets if C-F coupling is present) and benefit from the Nuclear Overhauser Effect (NOE) signal enhancement.

-

Data Interpretation and Summary

The combined analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of 2,3-Difluorocinnamic acid. The ¹H spectrum confirms the trans configuration of the double bond through the large ³J(Hα,Hβ) coupling constant (~16 Hz). The complex multiplets in the aromatic region, when analyzed in detail (potentially with 2D NMR techniques like COSY and HSQC), can be fully assigned by considering the expected H-H and H-F coupling patterns.

The ¹³C spectrum is most notable for the large one-bond C-F couplings observed for C2 and C3, which serve as an unmistakable signature of the fluorine substitution pattern. The chemical shifts of all carbons are consistent with the proposed structure. The use of 2D NMR experiments such as HSQC (to correlate protons with their directly attached carbons) and HMBC (to observe long-range H-C correlations) would provide further, unambiguous confirmation of all assignments.

By following the rigorous experimental protocols and applying the predictive models outlined in this guide, researchers can confidently acquire and interpret the NMR spectra of 2,3-Difluorocinnamic acid, ensuring the structural integrity of this valuable synthetic building block.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Perrin, C. L., & O'Reilly, B. A. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Georgia Tech NMR Center. Small molecule NMR sample preparation. (2023). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. (2007). [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(6), 349. [Link]

-

Tiers, G. V. D. (1961). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 35(6), 2263-2264. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Chemistry LibreTexts. 16: Multinuclear NMR. (2024). [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1973). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 95(19), 6428-6430. [Link]

-

University of Missouri-St. Louis, Chemistry Department. Optimized Default 1H Parameters. (2020). [Link]

-

Boston University Chemical Instrumentation Center. Basic NMR Concepts. [Link]

-

SpectraBase. Trans-Cinnamic Acid. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Royal Society of Chemistry. Supplementary Information - Photochemical & Photobiological Sciences. (2014). [Link]

-

Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). [Link]

-

Kalinowska, M., et al. (2007). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Journal of Molecular Structure, 834-836, 459-468. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

-

DeepDyve. ChemInform Abstract: Effect of Substituents on the 1H and 13C NMR Chemical Shifts of trans- Pyridineacrylic and Substituted trans-Cinnamic Acids. (1994). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]

-

University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 7. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W.

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000930). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-Depth Technical Guide to the Synthesis Precursors of 2,3-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Difluorocinnamic Acid

2,3-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, metabolic stability, and binding affinities to molecules incorporating this moiety. As a versatile building block, it serves as a crucial precursor in the synthesis of a variety of complex organic molecules, including pharmaceutical intermediates and biologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to 2,3-difluorocinnamic acid, with a detailed focus on the key precursors and the underlying chemical principles governing their transformation.

Core Synthetic Strategies and Their Precursors

The synthesis of 2,3-difluorocinnamic acid can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. The most prominent pathways include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction. Each of these methods relies on a specific set of precursors, which are the foundational components for constructing the target molecule.

Knoevenagel-Doebner Condensation: A Robust Route from 2,3-Difluorobenzaldehyde

The Knoevenagel-Doebner condensation is a highly efficient and widely used method for the synthesis of α,β-unsaturated carboxylic acids.[1] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[1]